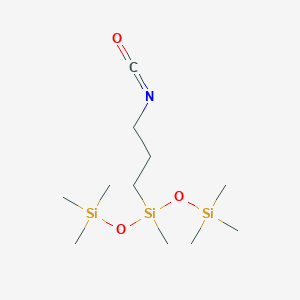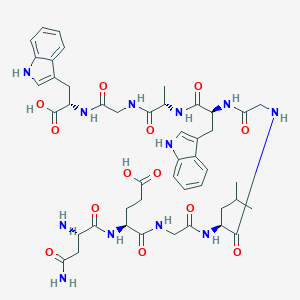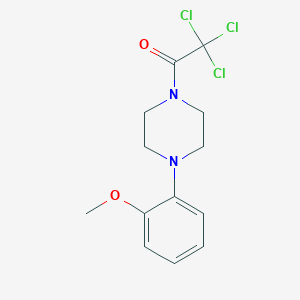
2-(4-Trichloroacetylpiperazin-1-yl) anisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Trichloroacetylpiperazin-1-yl) anisole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is also known as TAP and has a molecular formula of C12H12Cl3N3O2.
作用机制
TAP inhibits HDAC by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in the acetylation of histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. TAP has also been shown to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage.
生化和生理效应
TAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic protein Bcl-2. TAP has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs).
实验室实验的优点和局限性
TAP has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it an ideal tool for studying the role of HDAC in various biological processes. TAP is also stable and can be easily synthesized in large quantities. However, TAP has some limitations for lab experiments. It is highly toxic and can cause severe side effects in vivo. Therefore, it should be handled with extreme caution.
未来方向
There are several future directions for the research on TAP. One direction is to develop TAP derivatives with improved efficacy and reduced toxicity. Another direction is to study the role of TAP in other biological processes such as inflammation and neurodegeneration. TAP has also been shown to have potential applications in epigenetic therapy and drug delivery. Therefore, further research is needed to explore these applications.
Conclusion
In conclusion, TAP is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. The synthesis of TAP involves the reaction between 4-trichloroacetyl piperazine and anisole in the presence of a base such as potassium carbonate. TAP is a potent inhibitor of HDAC and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. TAP has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on TAP, and further research is needed to explore its potential applications.
科学研究应用
TAP has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. TAP is a potent inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells.
属性
CAS 编号 |
219963-59-4 |
|---|---|
产品名称 |
2-(4-Trichloroacetylpiperazin-1-yl) anisole |
分子式 |
C13H15Cl3N2O2 |
分子量 |
337.6 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H15Cl3N2O2/c1-20-11-5-3-2-4-10(11)17-6-8-18(9-7-17)12(19)13(14,15)16/h2-5H,6-9H2,1H3 |
InChI 键 |
ATXIDBZSKHBWEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(Cl)(Cl)Cl |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

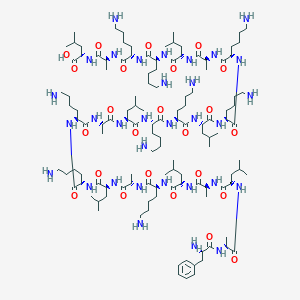

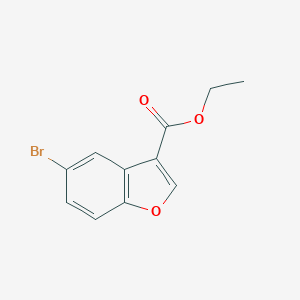
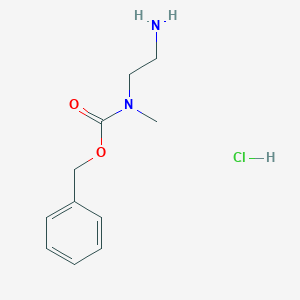
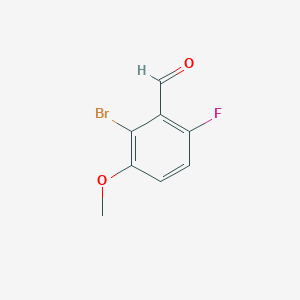
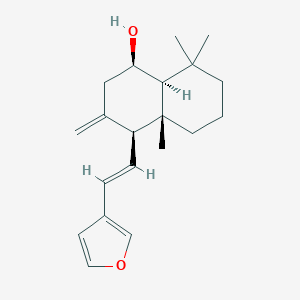
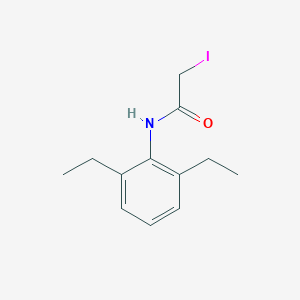
![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)
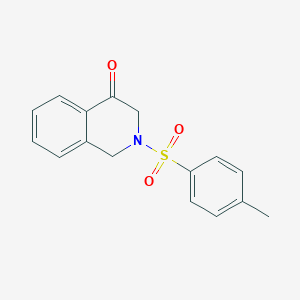
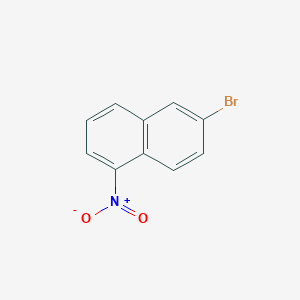
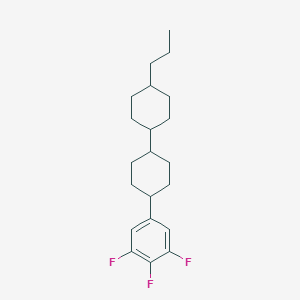
amine](/img/structure/B180126.png)
